molecular formula C7H15ClN2O B2842410 4-((Dimethylamino)methyl)pyrrolidin-2-one hcl CAS No. 2247106-79-0

4-((Dimethylamino)methyl)pyrrolidin-2-one hcl

Cat. No.: B2842410
CAS No.: 2247106-79-0
M. Wt: 178.66
InChI Key: MLUIGTSTVKNQBH-UHFFFAOYSA-N
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Description

“4-((Dimethylamino)methyl)pyrrolidin-2-one hcl” is a compound with the IUPAC name 4-[(dimethylamino)methyl]-2-pyrrolidinone . It has a molecular weight of 142.2 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidin-2-one ring with a dimethylamino methyl group attached . The InChI code for this compound is 1S/C7H14N2O/c1-9(2)5-6-3-7(10)8-4-6/h6H,3-5H2,1-2H3,(H,8,10) .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 142.2 .

Scientific Research Applications

Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been identified as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. Its catalytic efficiency is attributed to its ability to form N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which facilitates the acylation process. This mechanism provides a foundation for developing environmentally friendly and efficient catalytic systems for various synthetic applications (Liu et al., 2014).

Interactions with Pyridine Derivatives

The reactivity of pyridine derivatives with dichloromethane (DCM) forms methylenebispyridinium dichloride compounds under ambient conditions, illustrating the chemical versatility and potential utility of pyridine-based structures in synthesizing novel compounds for various applications. The kinetic study of this reaction offers insights into the design of new chemical entities with potential utility in material science and pharmaceutical chemistry (Rudine et al., 2010).

Optical and Electronic Properties

Research on 4-dimethylaminopyridines has provided valuable insights into their excited state behaviors, particularly in terms of solvent-dependent dual fluorescence and charge transfer mechanisms. These findings have implications for the development of novel materials for optical and electronic applications, including sensors and molecular electronics. The understanding of these properties is crucial for designing materials with specific optical characteristics (Szydłowska et al., 2003).

Surface Modification and Adhesion

The utilization of 4-(dimethylamino)pyridine in forming adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces showcases its potential in surface chemistry and nanotechnology. This research contributes to the development of coatings and surface modifications that are essential in various industrial and biomedical applications. The ability to control the interface between materials and biological systems is particularly relevant for medical implants, sensors, and drug delivery systems (Gandubert & Lennox, 2006).

Enantioselective Synthesis

4-(Dimethylamino)pyridines have been employed in enantioselective syntheses, demonstrating their utility as nucleophilic catalysts in the stereoselective construction of quaternary centers. This capability highlights the potential of 4-(dimethylamino)pyridine derivatives in asymmetric catalysis, which is a critical area in the synthesis of chiral pharmaceuticals and agrochemicals. Developing efficient and selective catalytic methods is fundamental to advancing the production of enantiomerically pure compounds (Busto et al., 2006).

Properties

IUPAC Name

4-[(dimethylamino)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-9(2)5-6-3-7(10)8-4-6;/h6H,3-5H2,1-2H3,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUIGTSTVKNQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC(=O)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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